BenchChemオンラインストアへようこそ!

Castalagin

PARP1 inhibition cancer chemotherapy DNA repair

Choose Castalagin for target-specific potency. It inhibits PARP1 with an IC₅₀ of 0.86 μM, a 3.1-fold improvement over its diastereomer vescalagin. Its superior methanolic stability and mixed-type inhibition kinetics make it the definitive standard for analytical and drug discovery workflows. Do not substitute; verify your ellagitannin source.

Molecular Formula C41H26O26
Molecular Weight 934.6 g/mol
CAS No. 24312-00-3
Cat. No. B1583131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCastalagin
CAS24312-00-3
Synonymscastalagin
vescalagin
vescalagin, (33beta)-isomer
vescalene
vescalin
Molecular FormulaC41H26O26
Molecular Weight934.6 g/mol
Structural Identifiers
SMILESC1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2
InChIKeyUDYKDZHZAKSYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Castalagin (CAS 24312-00-3): C-Glycosidic Ellagitannin Structural and Procurement Overview


Castalagin (CAS 24312-00-3) is a C-glycosidic ellagitannin belonging to the class of hydrolyzable tannins, characterized by an open-chain glucose core bearing hexahydroxydiphenoyl (HHDP) and nonahydroxyterphenoyl (NHTP) moieties with molecular formula C₄₁H₂₆O₂₆ and molar mass 934.63 g/mol [1]. It occurs naturally in oak (Quercus spp.) and chestnut (Castanea spp.) heartwood, as well as in stem barks of Anogeissus leiocarpus and Terminalia avicennoides [1][2]. Castalagin is the β-C1 epimer (diastereoisomer) of vescalagin, differing solely in stereochemistry at the C-1 position of the glucopyranose ring, a subtle structural variation that produces pronounced differences in conformational behavior, physicochemical properties, and biological activity profiles [3]. This compound serves as a monomeric building block for dimeric ellagitannins including salicarinins and roburins, and is recognized as one of the two predominant ellagitannins in oak wood used for wine and spirit aging [4]. For procurement purposes, Castalagin is isolated from natural sources via chromatographic methods and is available as a purified analytical reference standard for research applications.

Why Castalagin Cannot Be Interchanged with Vescalagin or Other Ellagitannins in Research Applications


Substituting Castalagin with its diastereomer vescalagin or other ellagitannin congeners introduces confounding variables that compromise experimental reproducibility and data interpretation. Despite sharing identical molecular weight and elemental composition, Castalagin and vescalagin exhibit distinct stereochemistry at C-1 that drives divergent conformational folding, resulting in measurable differences in polarity, oxidative stability, thermal degradation kinetics, and enzymatic inhibitory profiles [1]. Research demonstrates that vescalagin is more hydrophilic, more susceptible to oxidation in solution, and degrades faster under thermal stress than Castalagin [1]. In methanolic solutions, vescalagin exhibits lower chemical stability than Castalagin, a factor directly relevant to analytical method development and long-term storage [2]. Most critically, the stereochemical divergence produces inverted potency rankings across biological targets: Castalagin demonstrates approximately 3-fold greater PARP1 inhibitory activity than vescalagin (IC₅₀ 0.86 μM vs 2.67 μM), whereas vescalagin displays superior antiherpetic activity with subfemtomolar IC₅₀ values [3][4]. These context-dependent potency reversals preclude any assumption of functional equivalence. The evidence below establishes that the procurement decision between Castalagin and its closest analogs must be target-specific and data-driven, not based on chemical similarity.

Castalagin: Direct Quantitative Differentiation Evidence Versus Vescalagin and Related Ellagitannins


Castalagin Exhibits 3.1-Fold Greater PARP1 Inhibition Potency Than Vescalagin with Mixed-Type Inhibition Kinetics

In a direct head-to-head comparison using purified compounds from Syzygium samarangense leaves, Castalagin demonstrated IC₅₀ = 0.86 μM for PARP1 inhibition, which is 3.1-fold more potent than its diastereomer vescalagin (IC₅₀ = 2.67 μM) [1]. Importantly, Castalagin exhibited mixed-type inhibition with Ki = 1.64 μM, a kinetic profile distinct from most synthetic PARP1 inhibitors that typically display competitive inhibition at the nicotinamide-binding site [1]. Cellular validation confirmed that both ellagitannins at ≤5 μM attenuated poly(ADP-ribosyl)ation in SH-SY5Y neuroblastoma cells, confirming target engagement at pharmacologically relevant concentrations [1]. Both compounds also inhibited DNA topoisomerase II, establishing them as dual inhibitors [1].

PARP1 inhibition cancer chemotherapy DNA repair enzymology

Castalagin Demonstrates Superior Chemical Stability and Lower Oxidizability Relative to Vescalagin in Solution

In a comparative physicochemical study, vescalagin exhibited greater effects on polarity, oxidizability in solution, and thermodegradability than Castalagin [1]. Conformational analysis by molecular mechanics attributed these differences to distinct folding patterns arising from C-1 stereochemistry, with vescalagin adopting a more hydrophilic conformation that is more reactive toward electrophilic reagents [1]. An independent stability study in methanolic solutions confirmed that vescalagin is less stable than Castalagin, with oxygen, pH, and elevated temperature (60 °C) affecting both compounds [2]. In oxidative or inert atmospheres, vescalagin consistently disappeared faster than Castalagin, highlighting its greater intrinsic reactivity [3].

chemical stability oxidation thermodegradation polyphenol extraction

Castalagin Provides Antitumor Activity Through Direct Gut Microbiome Interaction, Unlike Vescalagin Which Lacks Comparable Efficacy

In a comparative in vivo tumor model study, mice treated with Castalagin exhibited significantly reduced tumor size at sacrifice compared to those receiving its diastereomer vescalagin or Castalagin's downstream metabolites [1]. Castalagin, but not its metabolites or vescalagin, directly interacts with the cellular envelope of Ruminococcus bromii, a commensal gut bacterium [1]. This interaction reprograms the tumor microenvironment and potentiates anti-PD-1 immunotherapy efficacy [2]. Patient stratification by ex vivo Castalagin metabolism capacity revealed that non-metabolizers correlated with better immunotherapy response (P = 0.0272) [1], suggesting that intact Castalagin, rather than its degradation products, drives the therapeutic effect.

antitumor gut microbiome immunotherapy prebiotic Ruminococcus bromii

Castalagin Demonstrates In Vivo Anti-HSV-1 Activity at Lower Doses Than Acyclovir with Defined Selectivity Index

In a newborn mouse model of HSV-1 infection, Castalagin administered subcutaneously at 7.5 mg/kg or 10 mg/kg for 7 days demonstrated marked antiviral activity with protection index (PI) values of 57-58% [1]. By comparison, acyclovir required 20 mg/kg to achieve comparable marked activity [1]. The LD₅₀ for Castalagin was determined as 295 mg/kg, yielding a selectivity index (SI = LD₅₀/ED₅₀) of ≥33 (calculated as 295/7.5) [1]. In vitro studies previously established that Castalagin inhibits HSV-1 and HSV-2 with potency equal to acyclovir, maintains efficacy against acyclovir-resistant mutants, and exhibits synergistic effects when combined with acyclovir [1].

antiviral HSV-1 acyclovir-resistant in vivo herpes simplex

Castalagin Suppresses EGFR Phosphorylation in Colon Carcinoma Cells at Concentrations Comparable to Growth Inhibition

In a cell-free system, both Castalagin and vescalagin potently inhibited epidermal growth factor receptor (EGFR) tyrosine kinase activity with IC₅₀ values in the low nanomolar range [1]. However, in intact HT29 human colon carcinoma cells, Castalagin effectively suppressed EGFR phosphorylation only at concentrations ≥10 μM, which corresponded precisely to the concentration range where growth inhibition was observed [1]. By contrast, ellagic acid, a related polyphenol degradation product, did not significantly affect EGFR phosphorylation in HT29 cells even at 100 μM despite having substantial growth inhibitory properties [1]. This demonstrates that Castalagin's cellular mechanism is target-specific, whereas ellagic acid operates through alternative pathways.

EGFR inhibition colon carcinoma tyrosine kinase cancer signaling

Castalagin and Vescalagin Exhibit Opposing Potency Rankings Across Biological Targets, Confirming Target-Specific Selection Requirements

Comparative analysis across multiple biological assays reveals a pattern of inverted potency between Castalagin and vescalagin. For PARP1 inhibition, Castalagin is 3.1-fold more potent (IC₅₀ 0.86 μM vs 2.67 μM) [1]. Conversely, for antiherpetic activity, vescalagin demonstrates dramatically superior potency with IC₅₀ in the subfemtomolar range and a selectivity index 5×10⁵ times higher than acyclovir, whereas Castalagin exhibits lower activity in this assay [2]. Molecular modeling attributes this inverted profile to stereochemical differences at C-1 that alter conformational presentation of the nonahydroxyterphenoyl moiety to distinct biological targets [2]. This target-dependent potency reversal establishes that neither compound can serve as a proxy for the other across diverse biological screening campaigns.

structure-activity relationship target selectivity antiherpetic PARP1

Castalagin: Evidence-Backed Research and Industrial Application Scenarios


PARP1 Inhibitor Discovery and Cancer Chemotherapy Research

Castalagin is the preferred ellagitannin for PARP1-targeted drug discovery programs. Based on direct comparative evidence, Castalagin inhibits PARP1 with IC₅₀ = 0.86 μM, representing a 3.1-fold potency advantage over vescalagin (IC₅₀ = 2.67 μM) in the same assay system [1]. Its mixed-type inhibition kinetics (Ki = 1.64 μM) differ from conventional competitive inhibitors, offering a distinct pharmacological profile for exploring alternative PARP1 inhibition mechanisms [1]. Cellular validation in SH-SY5Y neuroblastoma cells confirms target engagement at concentrations ≤5 μM [1]. Researchers should select Castalagin over vescalagin when PARP1 is the primary target of interest.

Analytical Reference Standard for Ellagitannin Quantification in Oak-Derived Products

Castalagin serves as a critical analytical reference standard for quantifying ellagitannins in oak wood, wine, spirits, and related botanical extracts. As one of the two predominant monomeric ellagitannins in oak (Quercus spp.) heartwood, Castalagin is essential for accurate HPLC and LC-MS method development and validation [1]. Its superior chemical stability relative to vescalagin in methanolic solutions makes it a more robust calibration standard for routine analytical workflows [2]. Furthermore, extraction optimization studies demonstrate that aqueous acetone yields higher Castalagin recovery than aqueous methanol, an important consideration for analytical laboratories developing quantitative extraction protocols [2].

Immuno-Oncology Research: Gut Microbiome Modulation and Anti-PD-1 Sensitization

Castalagin is uniquely positioned for immuno-oncology studies investigating microbiome-mediated enhancement of checkpoint inhibitor therapy. Direct comparative evidence establishes that Castalagin, but not its diastereomer vescalagin or its downstream metabolites, significantly reduces tumor burden in vivo through direct interaction with Ruminococcus bromii [1]. Patient stratification data demonstrate that Castalagin non-metabolizer status significantly correlates with improved immunotherapy response (P = 0.0272), indicating that intact Castalagin is the active molecular entity [1]. Researchers investigating gut-tumor axis mechanisms or developing prebiotic adjuvants for anti-PD-1 therapy should prioritize Castalagin procurement.

Antiviral Research: HSV-1 and Acyclovir-Resistant Strain Studies

Castalagin is a validated tool compound for in vivo antiviral research targeting herpes simplex virus. It demonstrates in vivo efficacy against HSV-1 at 7.5 mg/kg (PI 57-58%), a dose 2.7-fold lower than acyclovir's effective dose of 20 mg/kg, with a defined selectivity index of ≥33 (LD₅₀ = 295 mg/kg) [1]. Critically, Castalagin maintains activity against acyclovir-resistant HSV mutants and exhibits synergistic effects when combined with acyclovir [1]. These properties make Castalagin particularly valuable for studies addressing nucleoside analog resistance mechanisms and combination therapy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Castalagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.